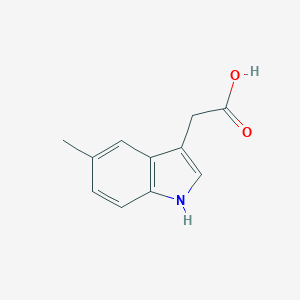

2-(5-methyl-1H-indol-3-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-2-3-10-9(4-7)8(6-12-10)5-11(13)14/h2-4,6,12H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFDKXJAORBSAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80281370 | |

| Record name | (5-Methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1912-47-6 | |

| Record name | 5-Methyl-3-indoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 21428 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1912-47-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5-Methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(5-methyl-1H-indol-3-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(5-methyl-1H-indol-3-yl)acetic acid, a significant indole derivative with applications in various fields of chemical and pharmaceutical research. The primary and most established method for its preparation is the Fischer indole synthesis, a reliable and versatile reaction for forming the indole nucleus.

Core Synthesis Route: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a classic and widely used method for the synthesis of indoles.[1][2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[1][2] For the synthesis of this compound, the logical precursors are 4-methylphenylhydrazine and levulinic acid.

The overall reaction proceeds in two main stages: the formation of the p-tolylhydrazone of levulinic acid, followed by its acid-catalyzed intramolecular cyclization (indolization) to yield the target indole-3-acetic acid derivative.

Signaling Pathway of the Fischer Indole Synthesis

Caption: Fischer indole synthesis pathway for this compound.

Experimental Protocols

The following protocols are based on established procedures for the Fischer indole synthesis of related indole-3-acetic acids.[2][4][5]

Method 1: One-Pot Synthesis using Glacial Acetic Acid

This method is a straightforward approach where the hydrazone formation and indolization occur in the same reaction vessel.

Materials:

-

p-Tolylhydrazine hydrochloride

-

Levulinic acid

-

Glacial acetic acid

-

Sodium hydroxide (for neutralization)

-

Dichloromethane or Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-tolylhydrazine hydrochloride and an equimolar amount of levulinic acid.

-

Add a sufficient volume of glacial acetic acid to dissolve the reactants.

-

Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]

-

After completion of the reaction (typically several hours), cool the mixture to room temperature.

-

Carefully neutralize the acetic acid with a saturated solution of sodium hydroxide.

-

Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Method 2: Synthesis via Ethyl Ester Intermediate

This two-step method involves the synthesis of the ethyl ester of the target molecule, followed by hydrolysis. This can sometimes lead to a cleaner product.

Step 1: Synthesis of Ethyl 2-(5-methyl-1H-indol-3-yl)acetate

Materials:

-

p-Tolylhydrazine hydrochloride

-

Ethyl levulinate

-

Ethanol

-

Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

-

Sodium bicarbonate solution (for neutralization)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride and an equimolar amount of ethyl levulinate in absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid or a larger quantity of polyphosphoric acid.

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.

-

Concentrate the solution under reduced pressure to obtain the crude ethyl ester.

-

Purify the crude ester by column chromatography on silica gel or by recrystallization.

Step 2: Hydrolysis of Ethyl 2-(5-methyl-1H-indol-3-yl)acetate

Materials:

-

Ethyl 2-(5-methyl-1H-indol-3-yl)acetate

-

Ethanol or Methanol

-

Sodium hydroxide or Potassium hydroxide

-

Hydrochloric acid (for acidification)

Procedure:

-

Dissolve the purified ethyl ester in ethanol or methanol.

-

Add an aqueous solution of sodium hydroxide or potassium hydroxide.

-

Reflux the mixture for 1-2 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the alcohol under reduced pressure.

-

Dilute the residue with water and wash with a non-polar organic solvent to remove any unreacted ester.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry to obtain this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis and purification of the target compound.

Quantitative Data

The yield of the Fischer indole synthesis can vary depending on the specific substrates and reaction conditions. Typical yields for the synthesis of indole-3-acetic acids range from moderate to good.

| Parameter | Value | Reference |

| Molecular Formula | C11H11NO2 | - |

| Molecular Weight | 189.21 g/mol | - |

| Appearance | Off-white to pale yellow solid | Typical for indole derivatives |

| Melting Point | Not explicitly found | - |

| Typical Yield | 50-80% | [2][4] |

Spectroscopic Data:

While a complete, verified set of spectral data for this compound was not found in a single source, the expected spectral characteristics are as follows. Researchers should verify the data on their synthesized compound.

-

1H NMR: Expected signals would include those for the indole NH proton (typically a broad singlet around 8-9 ppm), aromatic protons on the benzene ring, a singlet for the methylene group of the acetic acid side chain (around 3.6-3.8 ppm), and a singlet for the methyl group on the indole ring (around 2.4 ppm). The protons of the acetic acid carboxylic acid group will appear as a broad singlet at a higher chemical shift (typically >10 ppm).

-

13C NMR: Characteristic signals for the indole core carbons, the carboxylic acid carbonyl carbon (around 170-180 ppm), the methylene carbon, and the methyl carbon are expected.

-

Infrared (IR): Key vibrational bands would be observed for the N-H stretch of the indole (around 3400 cm-1), the C=O stretch of the carboxylic acid (around 1700 cm-1), and O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm-1).

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M+) corresponding to the molecular weight of the compound.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions for their specific laboratory settings and to perform thorough analytical characterization of the final product.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. scispace.com [scispace.com]

- 5. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Methylindole-3-Acetic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylindole-3-acetic acid (5-Me-IAA) is a synthetic auxin, a class of plant hormones that play a crucial role in regulating plant growth and development. As a derivative of the natural auxin indole-3-acetic acid (IAA), 5-Me-IAA is of significant interest to researchers in plant biology, agriculture, and pharmacology. Its structural modifications may confer altered activity, stability, and specificity, making it a valuable tool for dissecting auxin signaling pathways and for potential applications in crop improvement and drug development. This technical guide provides an in-depth overview of the physical properties of 5-methylindole-3-acetic acid, detailed experimental protocols for their determination, and a visualization of its role in cellular signaling.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of 5-methylindole-3-acetic acid are summarized below. These properties are essential for its handling, formulation, and application in experimental settings.

Quantitative Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | --INVALID-LINK-- |

| Molecular Weight | 189.21 g/mol | --INVALID-LINK-- |

| Melting Point | 151 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 420.8 ± 30.0 °C at 760 mmHg | --INVALID-LINK-- |

| Density (Predicted) | 1.299 ± 0.06 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 4.53 ± 0.30 | --INVALID-LINK-- |

| Appearance | Yellow to khaki solid | --INVALID-LINK-- |

| CAS Number | 1912-47-6 | --INVALID-LINK-- |

Solubility Profile (Qualitative)

-

Water: Likely sparingly soluble. The parent compound, indole-3-acetic acid, has limited water solubility.

-

Methanol: A related compound, 5-methoxy-2-methyl-3-indoleacetic acid, is reported to be soluble in methanol.

-

Ethanol & DMSO: Another related compound, 5-hydroxyindole-3-acetic acid, exhibits good solubility in ethanol and DMSO[1]. Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving a wide range of organic compounds[2].

It is recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for specific experimental needs.

Experimental Protocols

The following sections detail generalized experimental procedures for determining the key physical properties of organic compounds like 5-methylindole-3-acetic acid.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline 5-methylindole-3-acetic acid is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the melting point is approached.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range. A narrow melting range is indicative of high purity.

Solubility Determination (Visual Method)

This method provides a qualitative or semi-quantitative measure of a compound's solubility in various solvents.

Methodology:

-

Solvent Dispensing: A fixed volume (e.g., 1 mL) of the desired solvent (water, ethanol, DMSO, methanol) is added to a series of clean test tubes.

-

Solute Addition: A pre-weighed amount of 5-methylindole-3-acetic acid (e.g., 1 mg) is added to each test tube.

-

Mixing: The tubes are agitated (e.g., vortexed or shaken) for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

Observation: The solutions are visually inspected for the presence of undissolved solid.

-

Classification:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

-

Insoluble: The solid appears largely unchanged.

-

-

Quantification (Optional): For a more quantitative assessment, small increments of the solute can be added until saturation is reached (i.e., solid no longer dissolves).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the acidity of a compound.

Methodology:

-

Solution Preparation: A precise weight of 5-methylindole-3-acetic acid is dissolved in a suitable solvent (e.g., a water/ethanol mixture to ensure solubility).

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titrant: A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.

-

Titration: The base is added in small, precise increments, and the pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized by the base.

Signaling Pathway and Experimental Workflow

Auxin Signaling Pathway

5-Methylindole-3-acetic acid, as an auxin analog, is expected to function through the canonical auxin signaling pathway. This pathway is primarily mediated by three families of proteins: TIR1/AFB F-box proteins (auxin receptors), Aux/IAA transcriptional repressors, and Auxin Response Factor (ARF) transcription factors.

Caption: Canonical auxin signaling pathway.

Experimental Workflow: Root Elongation Assay

A common method to assess the biological activity of auxin analogs is the root elongation assay, typically performed using Arabidopsis thaliana seedlings.

Caption: Workflow for a root elongation assay.

References

In-depth Technical Guide: 5-Methylindole-3-acetic Acid (CAS 1912-47-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylindole-3-acetic acid (5-Me-IAA), identified by CAS number 1912-47-6, is a synthetic auxin, a class of plant hormones that play a crucial role in regulating plant growth and development. Structurally similar to the endogenous auxin indole-3-acetic acid (IAA), 5-Me-IAA has garnered interest not only for its applications in agriculture and plant biology but also for its emerging potential in biomedical research. Recent studies have highlighted its antiproliferative properties in various cancer cell lines, suggesting a promising avenue for its investigation as a therapeutic agent. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, experimental protocols, and known biological activities of 5-Methylindole-3-acetic acid, with a focus on its potential applications in drug development.

Chemical and Physical Properties

5-Methylindole-3-acetic acid is a crystalline solid with the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol . A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₂ | [1] |

| Molecular Weight | 189.21 g/mol | [1] |

| CAS Number | 1912-47-6 | [1] |

| Appearance | Off-white to pale yellow crystalline powder | |

| Melting Point | 151-154 °C | |

| Boiling Point | 420.8 °C at 760 mmHg (Predicted) | |

| Density | 1.299 g/cm³ (Predicted) | |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. Sparingly soluble in water. | |

| pKa | 4.53 ± 0.30 (Predicted) | |

| Storage | Store at 2-8 °C, protected from light and moisture. | [1] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz): δ 12.15 (s, 1H, COOH), 10.75 (s, 1H, NH), 7.25 (d, J=8.4 Hz, 1H, Ar-H), 7.15 (s, 1H, Ar-H), 7.00 (s, 1H, Ar-H), 6.85 (d, J=8.4 Hz, 1H, Ar-H), 3.60 (s, 2H, CH₂), 2.35 (s, 3H, CH₃).

¹³C NMR (DMSO-d₆, 100 MHz): δ 173.5, 135.0, 128.5, 127.0, 124.0, 121.0, 111.5, 111.0, 108.0, 31.5, 21.5.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key Peaks (KBr, cm⁻¹): 3400-3300 (N-H stretch), 3000-2500 (O-H stretch, carboxylic acid), 1700 (C=O stretch, carboxylic acid), 1620, 1450 (C=C stretch, aromatic), 1220 (C-O stretch), 790 (C-H bend, aromatic).

Mass Spectrometry

Electron Ionization (EI) Mass Spectrum: m/z (%) = 189 (M⁺, 100), 144 (M⁺ - COOH, 80), 130 (15), 115 (10).

Crystal Structure

The crystal structure of 5-Methylindole-3-acetic acid has been determined by X-ray crystallography. It crystallizes in the monoclinic space group P2₁/c with the following unit cell parameters: a = 10.048 Å, b = 5.382 Å, c = 17.525 Å, β = 95.63°.

Experimental Protocols

Synthesis of 5-Methylindole-3-acetic Acid (Fischer Indole Synthesis)

This protocol describes a general method for the synthesis of indole-3-acetic acid derivatives using the Fischer indole synthesis, which can be adapted for 5-Methylindole-3-acetic acid.[2]

Materials:

-

4-Methylphenylhydrazine hydrochloride

-

Levulinic acid

-

Glacial acetic acid

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

-

Diethyl ether

Procedure:

-

Hydrazone Formation: A mixture of 4-methylphenylhydrazine hydrochloride (1 equivalent) and levulinic acid (1.1 equivalents) is refluxed in ethanol with a catalytic amount of acetic acid for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Cyclization (Indolization): After cooling, the solvent is removed under reduced pressure. The resulting crude hydrazone is then heated in glacial acetic acid at 80-100 °C for 4-6 hours.

-

Work-up and Purification: The reaction mixture is cooled and poured into ice-water. The precipitated solid is collected by filtration and washed with water. The crude product is then dissolved in a 1M sodium hydroxide solution and washed with diethyl ether to remove non-acidic impurities. The aqueous layer is acidified with concentrated hydrochloric acid to precipitate the 5-Methylindole-3-acetic acid.

-

Recrystallization: The product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an ethanol-water mixture to yield pure 5-Methylindole-3-acetic acid.

Experimental Workflow for Fischer Indole Synthesis

Caption: Simplified diagram of the canonical auxin signaling pathway in plants.

Anticancer Activity

Recent research has indicated that 5-Methylindole-3-acetic acid possesses antiproliferative properties against certain cancer cell lines, including bladder and prostate cancer. W[1]hile the precise mechanisms are still under investigation, several potential signaling pathways have been implicated based on studies of 5-Me-IAA and the closely related IAA.

Potential Anticancer Signaling Pathways:

-

GABA Receptor Signaling: 5-Methylindole-3-acetic acid has been shown to bind to the GABA receptor. I[1]n the context of cancer, the GABAergic system can have complex and sometimes contradictory roles. Activation of GABA receptors can lead to changes in cell proliferation, migration, and invasion. T[3][4]he downstream effects in cancer cells following 5-Me-IAA binding to the GABA receptor require further elucidation.

-

TLR4/JNK Pathway: The related molecule, indole-3-acetic acid (IAA), has been demonstrated to act as a ligand for Toll-like receptor 4 (TLR4), leading to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. T[5]his pathway activation has been associated with anti-proliferative effects in colorectal cancer cells. It is plausible that 5-Me-IAA could act through a similar mechanism.

-

Aryl Hydrocarbon Receptor (AhR) Signaling: Indole derivatives are known ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in regulating cellular responses to environmental stimuli. T[6]he activation of AhR by IAA has a dual role in cancer, either promoting or suppressing tumor growth depending on the cellular context. T[7]his pathway represents another potential mechanism for the anticancer effects of 5-Me-IAA.

Proposed Anticancer Signaling of 5-Methylindole-3-acetic Acid

Caption: Proposed signaling pathways for the anticancer activity of 5-Methylindole-3-acetic acid.

Quantitative Biological Data

While extensive quantitative data for the antiproliferative activity of 5-Methylindole-3-acetic acid is still emerging, preliminary studies and data from related indole derivatives suggest potent effects. The IC₅₀ values are dependent on the specific cancer cell line and the duration of exposure.

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

| 5-Methylindole-3-acetic acid | Bladder Cancer (e.g., T24) | MTT | Data not yet published | |

| 5-Methylindole-3-acetic acid | Prostate Cancer (e.g., PC-3) | MTT | Data not yet published | |

| Related Indole Derivatives | Various Cancer Cell Lines | MTT | 0.1 - 50 |

Note: The IC₅₀ values for 5-Methylindole-3-acetic acid are currently under investigation and are not yet publicly available in peer-reviewed literature. The provided range for related indole derivatives is for comparative purposes.

Conclusion

5-Methylindole-3-acetic acid is a versatile molecule with established roles in plant biology and promising potential in cancer research. Its well-defined chemical and physical properties, along with established synthetic routes, make it an accessible compound for further investigation. The elucidation of its specific mechanisms of action in cancer cells, particularly its interaction with the GABA receptor and other signaling pathways, is a key area for future research. The development of more extensive quantitative biological data, including IC₅₀ values against a broader range of cancer cell lines, will be crucial in evaluating its therapeutic potential. This technical guide serves as a foundational resource for researchers and professionals in the field, providing the necessary information to advance the study of 5-Methylindole-3-acetic acid in drug discovery and development.

References

- 1. biosynth.com [biosynth.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. GABAergic signaling contributes to tumor cell invasion and poor overall survival in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into the leveraging of GABAergic signaling in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of the TLR4-JNK but not the TLR4-ERK pathway induced by indole-3-acetic acid exerts anti-proliferative effects on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting the aryl hydrocarbon receptor by gut phenolic metabolites: A strategy towards gut inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gut microbiota - indole-3-acetic acid axis in cancer: dual functions, mechanistic insights, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 2-(5-methyl-1H-indol-3-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(5-methyl-1H-indol-3-yl)acetic acid, also known as 5-methylindole-3-acetic acid (5-Me-IAA), is a synthetic derivative of the primary plant hormone indole-3-acetic acid (IAA). While its principal and most well-characterized mechanism of action lies in its function as an auxin analog in plant physiology, emerging research and its structural similarity to other bioactive indole compounds suggest a broader pharmacological potential. This technical guide provides a comprehensive overview of the established and putative mechanisms of action of this compound, with a focus on its role as a plant growth regulator and its potential as an anticancer, anti-inflammatory, and nuclear receptor modulating agent. This document synthesizes available data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development efforts.

Core Mechanisms of Action

The biological activities of this compound can be broadly categorized into its well-established role in plant biology and its putative roles in mammalian systems.

Plant Auxin Activity

As an analog of indole-3-acetic acid, this compound functions as a potent plant growth regulator.[1] Its primary mechanism in plants is centered around the modulation of the auxin signaling pathway, which governs cellular division, elongation, and differentiation, thereby influencing processes such as root development and overall plant vigor.[1]

The core of this pathway involves the TIR1/AFB-Aux/IAA co-receptor system . In the absence of auxin, Aux/IAA proteins act as transcriptional repressors, inhibiting the activity of Auxin Response Factors (ARFs). When this compound (or endogenous auxin) is present, it binds to the TIR1/AFB F-box protein, a component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event promotes the interaction between TIR1/AFB and the Aux/IAA repressor proteins, leading to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of these repressors liberates ARFs, which can then regulate the transcription of auxin-responsive genes, ultimately leading to physiological changes in the plant.

References

The Endogenous Role of 5-Methyl-Indole-3-Acetic Acid in Plants: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin in plants, playing a pivotal role in regulating nearly every aspect of plant growth and development. The precise control of IAA levels, both spatially and temporally, is crucial for proper development. Plants achieve this through a complex network of biosynthesis, transport, and metabolism. One key metabolic process is the conjugation of IAA to various molecules, including sugars, amino acids, and methyl esters. This guide focuses on the endogenous role of a methylated form of IAA, 5-methyl-indole-3-acetic acid (5-Me-IAA), also referred to in literature as methyl-IAA (MeIAA).

5-Me-IAA is generally considered an inactive, storage form of IAA.[1][2] Its biological activity is primarily dependent on its hydrolysis back to free, active IAA.[1][3] This conversion is a critical regulatory step, allowing for the rapid modulation of local IAA concentrations. The formation and hydrolysis of 5-Me-IAA are catalyzed by specific enzymes, highlighting a tightly controlled mechanism for maintaining auxin homeostasis. This document provides an in-depth technical overview of the biosynthesis, metabolism, physiological effects, and signaling pathway of 5-Me-IAA in plants, along with detailed experimental protocols for its study.

Biosynthesis and Metabolism of 5-Me-IAA

The metabolic pathway of 5-Me-IAA involves two key enzymatic steps: its formation from IAA through methylation and its conversion back to IAA via hydrolysis.

-

Biosynthesis: The methylation of the carboxyl group of IAA to form 5-Me-IAA is catalyzed by the enzyme IAA carboxyl methyltransferase 1 (IAMT1) .[2][4] This enzyme utilizes S-adenosyl-L-methionine (SAM) as a methyl donor. Overexpression of IAMT1 in Arabidopsis thaliana leads to phenotypes associated with auxin deficiency, supporting the role of 5-Me-IAA as an inactive conjugate.[2]

-

Metabolism/Hydrolysis: The inactive 5-Me-IAA can be rapidly converted back to the active hormone, free IAA, through hydrolysis. This reaction is catalyzed by a family of esterases. One such key enzyme identified in Arabidopsis is METHYLESTERASE 17 (MES17) .[1] The differential expression of MES17 and other putative esterases in various plant tissues is thought to be responsible for the organ-specific responses to exogenously applied 5-Me-IAA.[1]

The dynamic interplay between IAMT1 and MES17 allows the plant to fine-tune the levels of active IAA in specific cells and tissues, thereby regulating various developmental processes.

Physiological Role of 5-Methyl-Indole-3-Acetic Acid

The physiological effects of 5-Me-IAA are intricately linked to its role as a precursor to IAA. Exogenous application of 5-Me-IAA can mimic the effects of IAA, but with differing potencies depending on the specific developmental process and the tissue's capacity to hydrolyze it.

Data Presentation: Quantitative Effects of 5-Me-IAA vs. IAA

The following tables summarize the comparative effects of 5-Me-IAA and IAA on key developmental processes in Arabidopsis thaliana.

Table 1: Effect on Hypocotyl Elongation in Etiolated Arabidopsis Seedlings

| Compound | Concentration (µM) | Inhibition of Hypocotyl Elongation (%) | Reference |

| IAA | 1 | ~20 | [2] |

| 5-Me-IAA | 1 | ~50 | [2] |

| IAA | 10 | ~40 | [2] |

| 5-Me-IAA | 10 | ~70 | [2] |

Table 2: Effect on Primary Root Elongation in Light-Grown Arabidopsis Seedlings

| Compound | Concentration (µM) | Inhibition of Primary Root Elongation (%) | Reference |

| IAA | 0.1 | ~50 | [2] |

| 5-Me-IAA | 0.1 | ~20 | [2] |

| IAA | 1 | ~80 | [2] |

| 5-Me-IAA | 1 | ~40 | [2] |

Table 3: Effect on Lateral Root Formation in Arabidopsis Seedlings

| Compound | Concentration (µM) | Number of Lateral Roots per Seedling (Mean ± SE) | Reference |

| Control | 0 | 5.2 ± 0.5 | [1] |

| IAA | 0.1 | 12.8 ± 1.1 | [1] |

| 5-Me-IAA | 0.1 | 18.5 ± 1.5 | [1] |

Experimental Protocols

This section provides detailed methodologies for the quantification of 5-Me-IAA and for conducting key bioassays to study its physiological effects.

Quantification of 5-Methyl-Indole-3-Acetic Acid by LC-MS/MS

This protocol is adapted from general methods for auxin analysis and optimized for 5-Me-IAA.[5][6][7]

Objective: To quantify the endogenous levels of 5-Me-IAA in plant tissues.

Materials:

-

Plant tissue (e.g., Arabidopsis seedlings, leaves, roots)

-

Liquid nitrogen

-

Extraction buffer: 80% (v/v) methanol in water

-

Internal standard: ¹³C₆-5-Me-IAA or D₅-5-Me-IAA

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

-

Harvest plant tissue (100-200 mg fresh weight) and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

-

Add 1 mL of ice-cold extraction buffer and the internal standard to the powdered tissue.

-

Vortex thoroughly and incubate at 4°C for 1 hour with gentle shaking.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

Perform a solid-phase extraction (SPE) cleanup of the supernatant using a C18 cartridge to remove interfering compounds.

-

Elute the auxins from the SPE cartridge with methanol.

-

Dry the eluate under a stream of nitrogen gas.

-

Reconstitute the sample in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system.

-

Separate 5-Me-IAA using a C18 reverse-phase column with a gradient of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).

-

Detect and quantify 5-Me-IAA using multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for 5-Me-IAA and its internal standard should be determined empirically.

Caption: Metabolism of 5-Me-IAA and its integration with the canonical auxin signaling pathway.

References

- 1. Auxin methylation by IAMT1, duplicated in the legume lineage, promotes root nodule development in Lotus japonicus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Indole-3-Acetic Acid Carboxyl Methyltransferase Regulates Arabidopsis Leaf Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices [frontiersin.org]

Spectroscopic Profile of 2-(5-methyl-1H-indol-3-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(5-methyl-1H-indol-3-yl)acetic acid, a significant indole derivative with applications in biochemical and pharmaceutical research. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar indole-3-acetic acid derivatives. These predictions offer a robust framework for the identification and characterization of this molecule.

Spectroscopic Data Summary

The following tables summarize the predicted proton Nuclear Magnetic Resonance (¹H NMR), carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.85 | s | 1H | N-H (Indole) |

| ~12.20 | s | 1H | O-H (Carboxylic Acid) |

| ~7.25 | d | 1H | H-4 |

| ~7.10 | s | 1H | H-2 |

| ~6.95 | d | 1H | H-6 |

| ~6.80 | s | 1H | H-7 |

| ~3.60 | s | 2H | -CH₂- (Acetic Acid) |

| ~2.35 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~173.5 | C=O (Carboxylic Acid) |

| ~135.0 | C-7a |

| ~128.5 | C-5 |

| ~127.0 | C-3a |

| ~124.0 | C-2 |

| ~121.0 | C-6 |

| ~111.5 | C-4 |

| ~111.0 | C-7 |

| ~107.0 | C-3 |

| ~31.0 | -CH₂- (Acetic Acid) |

| ~21.5 | -CH₃ |

Table 3: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Strong, Broad | N-H Stretch (Indole) |

| 3300-2500 | Very Broad | O-H Stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O Stretch (Carboxylic Acid) |

| ~1620, 1550, 1460 | Medium-Strong | C=C Stretch (Aromatic) |

| ~1430 | Medium | C-H Bend (CH₂) |

| ~1340 | Medium | C-N Stretch |

| ~1220 | Medium | C-O Stretch |

| ~930 | Medium, Broad | O-H Bend (Out-of-plane) |

| ~800 | Strong | C-H Bend (Aromatic, out-of-plane) |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Assignment |

| 189 | High | [M]⁺ (Molecular Ion) |

| 130 | Very High | [M - COOH]⁺ (Decarboxylation) |

| 115 | Medium | [130 - CH₃]⁺ |

| 103 | Medium | Further fragmentation |

Experimental Protocols

The following are detailed, adaptable protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

5 mm NMR tubes

-

Vortex mixer

-

Pipettes

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample directly into a clean, dry vial.

-

Add approximately 0.7 mL of the deuterated solvent (e.g., DMSO-d₆).

-

Vortex the sample until it is fully dissolved.

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum using a pulse program such as 'zg30'.

-

Set the spectral width to approximately 16 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum using a pulse program such as 'zgpg30'.

-

Set the spectral width to approximately 220 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

Potassium bromide (KBr) (for pellet method) or a suitable solvent (for solution method)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer with a suitable detector (e.g., DTGS)

Procedure (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Suitable solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., ESI-QTOF or GC-MS)

Procedure (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent.

-

-

Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.

-

MS Acquisition:

-

Acquire the mass spectrum in positive or negative ion mode.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate and temperature) to maximize the signal of the molecular ion.

-

For fragmentation analysis (MS/MS), select the molecular ion as the precursor ion and apply collision-induced dissociation (CID).

-

Visualizations

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Experimental workflow for spectroscopic analysis.

Methodological & Application

Application Notes and Protocols for 2-(5-methyl-1H-indol-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-methyl-1H-indol-3-yl)acetic acid, a derivative of the natural auxin indole-3-acetic acid (IAA), is a compound of interest for its potential applications in both plant biology and cancer research. As an auxin analog, it can influence plant growth and development. Furthermore, studies on related indole compounds suggest its potential as an anti-proliferative agent, making it a candidate for investigation in oncology. This document provides detailed protocols for the dissolution of this compound and its application in common in vitro assays.

Data Presentation

Solubility of Indole Acetic Acid Derivatives

| Solvent | Solubility of Indole-3-acetic acid | Reference |

| Acetone | Soluble | [1] |

| Diethyl Ether | Soluble | [1] |

| Ethanol | Freely Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Inferred from protocols for similar compounds[2][3] |

| Methanol | Data not available for IAA, but 5-Methoxy-2-methyl-3-indoleacetic acid is soluble | |

| Water | Very slightly soluble in cold water | [1] |

Note: The methyl group at the 5-position of the indole ring in this compound may slightly alter its solubility characteristics compared to IAA.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound, typically in an organic solvent, for subsequent dilution in aqueous media for experiments.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Ethanol (96-100%), molecular biology grade

-

Sterile, conical-bottom microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.

-

Solvent Addition: Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM). For example, to prepare a 10 mM stock solution, dissolve 1.89 mg of the compound in 1 mL of solvent. A stock solution of 200 mmol/L in DMSO has been reported for a similar compound, methyl-3-indolylacetate[2].

-

Dissolution: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.

-

Sterilization (Optional): If required for your application (e.g., cell culture), filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with the chosen solvent.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines the use of this compound in a colorimetric assay to assess its effect on the metabolic activity and viability of cultured cells[3].

Materials:

-

Cancer cell line of interest (e.g., PC-3 for prostate cancer)[4]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% (v/v).

-

Incubation: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only). Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Mandatory Visualization

Proposed Signaling Pathways

The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on its structural similarity to auxin and preliminary findings on related indole compounds.

Caption: Canonical Auxin Signaling Pathway.

Caption: Potential Anticancer Signaling Pathways.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for assessing the in vitro effects of this compound.

References

Application Notes and Protocols for 5-Methyl-Indole-3-Acetic Acid in Plant Tissue Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-indole-3-acetic acid (5-Me-IAA) is a synthetic auxin, a class of plant hormones that plays a crucial role in regulating plant growth and development. As a derivative of the natural auxin indole-3-acetic acid (IAA), 5-Me-IAA is utilized in plant tissue culture to stimulate various developmental processes, including cell division, differentiation, and morphogenesis. Its unique chemical structure may offer advantages in terms of stability and efficacy compared to other auxins. These application notes provide detailed protocols and a summary of the current understanding of 5-Me-IAA's role in plant tissue culture, intended for use by researchers in academic and industrial settings.

5-Methylindole-3-acetic acid is recognized as a potent plant growth regulator with applications in promoting cell elongation and division, which are fundamental to various developmental processes in plants.[1] Its utility extends to horticulture and plant physiology studies for enhancing crop yields and improving overall plant health.[1]

Mechanism of Action

While direct signaling pathways for 5-Me-IAA are not extensively elucidated, it is widely understood that its biological activity is primarily mediated through its conversion to indole-3-acetic acid (IAA). Plant tissues contain esterases that can hydrolyze the methyl ester group of 5-Me-IAA, releasing free IAA. This free IAA then enters the canonical auxin signaling pathway.

The conversion of methyl-IAA (MeIAA), a related compound, to active IAA is catalyzed by specific esterases.[2] This suggests that MeIAA and, by extension, 5-Me-IAA, can be considered as inactive storage forms of IAA that are activated within the plant cell.[3] This slow-release mechanism may provide a more sustained auxin response compared to the direct application of IAA, which can be more susceptible to degradation.[4]

Signaling Pathway Overview

The following diagram illustrates the proposed mechanism of 5-Me-IAA action, beginning with its hydrolysis and culminating in the auxin-mediated transcriptional response.

Caption: Proposed signaling pathway of 5-Methyl-indole-3-acetic acid in a plant cell.

Data Presentation: Comparative Efficacy of Auxins

While direct, comprehensive comparative studies on 5-Me-IAA are limited, the following tables summarize data for commonly used auxins in plant tissue culture to provide a baseline for experimental design. The optimal concentration of any auxin is highly dependent on the plant species and the specific application.

Table 1: Comparative Efficacy of Auxins on Callus Induction

| Auxin | Plant Species | Explant | Concentration (mg/L) | Callus Induction Frequency (%) | Reference |

| IAA | Triticum aestivum | Scutellum | 0.2 | 81.67 (in combination with 2.0 mg/L BA) | [5] |

| IAA | Piper betle | Leaf | 0.5 | Fastest callus formation (in combination with 2.0 mg/L BAP) | [6] |

| NAA | Vigna radiata | Cuttings | Not specified | Less effective than IBA for rooting | [7] |

| IBA | Arabidopsis thaliana | Stem segments | 0.01 (10 µM) | High callus formation, superior to IAA for root induction from callus | [7] |

| IBA | Azalea | Microshoots | 2.0 | Effective for rooting | [8] |

Table 2: Comparative Efficacy of Auxins on Shoot Regeneration

| Auxin | Plant Species | Explant | Concentration (mg/L) | Shoot Regeneration Outcome | Reference |

| IAA | Triticum aestivum | Scutellum-derived callus | 0.2 | High regeneration frequency (with 2.0 mg/L BA) | [5] |

| NAA | Arabidopsis thaliana | Stem segments | Not specified | Less effective than IBA for subsequent rooting | [7] |

| IBA | Arabidopsis thaliana | Stem segments | 0.01 (10 µM) | Efficiently induced adventitious rooting from callus | [7] |

Table 3: Comparative Efficacy of Auxins on Rooting

| Auxin | Plant Species | Explant | Concentration (mg/L) | Rooting Outcome | Reference |

| IAA | Malus pumila (Apple) | Microshoots | - | Lower endogenous levels in harder-to-root variety | [9] |

| NAA | Vigna radiata | Cuttings | Not specified | Less effective than IBA | [7] |

| IBA | Vigna radiata | Cuttings | Not specified | More effective than IAA | [7] |

| IBA | Loropetalum chinense | Cuttings | 1000 ppm | Greatest improvement in rooting rate | [10] |

| IBA | Arabidopsis thaliana | Stem segments | 0.01 (10 µM) | Efficiently induced adventitious rooting | [7] |

Experimental Protocols

The following protocols are generalized based on standard plant tissue culture techniques and should be optimized for the specific plant species and experimental goals.

Protocol 1: Callus Induction using 5-Methyl-Indole-3-Acetic Acid

Objective: To induce callus formation from explant tissue.

Materials:

-

Plant material (e.g., leaf discs, stem segments, cotyledons)

-

Sterilization solution (e.g., 70% ethanol, 10% commercial bleach with a few drops of Tween-20)

-

Sterile distilled water

-

Murashige and Skoog (MS) basal medium with vitamins

-

Sucrose (30 g/L)

-

Gelling agent (e.g., Agar at 8 g/L or Gelrite at 2 g/L)

-

5-Methyl-indole-3-acetic acid (5-Me-IAA) stock solution (1 mg/mL in 1N NaOH, filter sterilized)

-

Cytokinin stock solution (e.g., 6-Benzylaminopurine (BAP) or Kinetin (Kin), 1 mg/mL in 1N NaOH, filter sterilized)

-

Petri dishes

-

Sterile filter paper

-

Forceps and scalpels

-

Laminar flow hood

-

Growth chamber (25 ± 2°C, 16/8h light/dark photoperiod)

Methodology:

-

Explant Preparation:

-

Excise healthy explants from the source plant.

-

Surface sterilize the explants by rinsing with sterile distilled water, followed by immersion in 70% ethanol for 30-60 seconds.

-

Transfer to the bleach solution for 10-15 minutes, with gentle agitation.

-

Rinse the explants 3-4 times with sterile distilled water to remove any traces of the sterilizing agents.

-

Trim the explants to the desired size on sterile filter paper.

-

-

Media Preparation:

-

Prepare MS medium according to the manufacturer's instructions.

-

Add sucrose and adjust the pH to 5.8 with 1N NaOH or 1N HCl.

-

Add the gelling agent and autoclave at 121°C for 20 minutes.

-

Allow the medium to cool to approximately 50-60°C.

-

Under a laminar flow hood, add the filter-sterilized 5-Me-IAA and cytokinin stock solutions to achieve the desired final concentrations. A typical starting range for auxins is 0.1 - 5.0 mg/L. For callus induction, an intermediate ratio of auxin to cytokinin is often effective (e.g., 1.0 mg/L 5-Me-IAA with 1.0 mg/L BAP).

-

Pour the medium into sterile petri dishes and allow it to solidify.

-

-

Inoculation and Incubation:

-

Place the sterilized explants onto the surface of the solidified medium.

-

Seal the petri dishes with parafilm.

-

Incubate the cultures in a growth chamber under the specified conditions.

-

Observe the cultures regularly for callus formation, which typically begins within 2-4 weeks.

-

Caption: Experimental workflow for callus induction using 5-Me-IAA.

Protocol 2: Shoot Regeneration from Callus

Objective: To induce shoot formation from established callus cultures.

Materials:

-

Healthy, proliferating callus from Protocol 1.

-

MS basal medium with vitamins.

-

Sucrose (30 g/L).

-

Gelling agent.

-

5-Methyl-indole-3-acetic acid (5-Me-IAA) stock solution.

-

Cytokinin stock solution (BAP or Kin).

-

Culture vessels (e.g., magenta boxes).

Methodology:

-

Media Preparation:

-

Prepare MS medium as described in Protocol 1.

-

For shoot regeneration, a higher cytokinin-to-auxin ratio is generally required. A starting point could be 0.1 - 0.5 mg/L 5-Me-IAA with 1.0 - 3.0 mg/L BAP.

-

Dispense the medium into culture vessels.

-

-

Subculture and Incubation:

-

Transfer pieces of healthy callus (approximately 0.5 - 1.0 cm in diameter) to the fresh shoot regeneration medium.

-

Incubate the cultures under the same conditions as for callus induction.

-

Subculture the callus to fresh medium every 3-4 weeks.

-

Observe for the development of green shoot primordia and subsequent shoot elongation.

-

Protocol 3: Rooting of In Vitro Regenerated Shoots

Objective: To induce root formation on regenerated shoots.

Materials:

-

Elongated shoots (at least 2-3 cm in length) from Protocol 2.

-

Half-strength or full-strength MS basal medium.

-

Sucrose (15-30 g/L).

-

Gelling agent.

-

5-Methyl-indole-3-acetic acid (5-Me-IAA) stock solution.

-

Culture vessels.

Methodology:

-

Media Preparation:

-

Prepare half-strength or full-strength MS medium. Reducing the salt concentration can sometimes promote rooting.

-

Add sucrose and the gelling agent, and autoclave.

-

Add filter-sterilized 5-Me-IAA to the cooled medium. A lower concentration of auxin is typically used for rooting (e.g., 0.1 - 1.0 mg/L). In many cases, auxin alone is sufficient for root induction.

-

-

Inoculation and Incubation:

-

Excise individual shoots and insert the basal end into the rooting medium.

-

Incubate under the same growth chamber conditions.

-

Observe for root initiation, which typically occurs within 2-4 weeks.

-

-

Acclimatization:

-

Once a well-developed root system is formed, carefully remove the plantlets from the culture vessel and wash off any remaining medium.

-

Transfer the plantlets to a sterile potting mix in a controlled environment with high humidity (e.g., under a plastic dome).

-

Gradually reduce the humidity over 2-3 weeks to acclimatize the plants to ex vitro conditions.

-

Conclusion

5-Methyl-indole-3-acetic acid holds promise as a stable and effective auxin for various applications in plant tissue culture. Its mode of action, likely involving a slow release of active IAA, may offer advantages for sustained morphogenic responses. The provided protocols serve as a foundation for researchers to explore the potential of 5-Me-IAA in their specific plant systems. Further comparative studies are needed to fully elucidate its efficacy relative to other commonly used auxins and to optimize its application for different species and desired outcomes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of different combinations of benzyl adenine and indole acetic acid concentrations on in vitro plant regeneration in hexaploid wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Relationship between Indole-3-Acetic Acid Levels in Apple (Malus pumila Mill) Rootstocks Cultured in Vitro and Adventitious Root Formation in the Presence of Indole-3-Butyric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for Testing the Anti-inflammatory Effects of 5-Methoxyindoleacetic Acid (5-Me-IAA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases. 5-Methoxyindoleacetic acid (5-Me-IAA), a metabolite of serotonin and melatonin, presents a promising scaffold for the development of novel anti-inflammatory therapeutics. This document provides a comprehensive set of protocols to evaluate the anti-inflammatory potential of 5-Me-IAA in vitro, utilizing the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. The described assays will enable the quantification of key inflammatory mediators and the elucidation of the underlying molecular mechanisms, specifically focusing on the NF-κB and MAPK signaling pathways.

Data Presentation: Quantitative Summary of 5-Me-IAA Anti-inflammatory Activity

The following tables are structured to present the quantitative data obtained from the experimental protocols outlined below. These tables are designed for the clear and concise presentation of results, allowing for easy comparison of the efficacy of 5-Me-IAA.

Table 1: Inhibition of Nitric Oxide (NO) Production by 5-Me-IAA in LPS-Stimulated RAW 264.7 Macrophages

| Compound | Concentration (µM) | NO Inhibition (%) | IC₅₀ (µM) |

| 5-Me-IAA | 1 | Data Point | rowspan="5" |

| 5 | Data Point | ||

| 10 | Data Point | ||

| 25 | Data Point | ||

| 50 | Data Point | ||

| Positive Control (L-NMMA) | 10 | Data Point | Known Value |

Note: Data points are to be filled in with experimental results.

Table 2: Inhibition of Pro-inflammatory Cytokine Production by 5-Me-IAA in LPS-Stimulated RAW 264.7 Macrophages

| Cytokine | 5-Me-IAA Conc. (µM) | % Inhibition | IC₅₀ (µM) |

| TNF-α | 1 | Data Point | rowspan="5" |

| 5 | Data Point | ||

| 10 | Data Point | ||

| 25 | Data Point | ||

| 50 | Data Point | ||

| IL-6 | 1 | Data Point | rowspan="5" |

| 5 | Data Point | ||

| 10 | Data Point | ||

| 25 | Data Point | ||

| 50 | Data Point | ||

| IL-1β | 1 | Data Point | rowspan="5" |

| 5 | Data Point | ||

| 10 | Data Point | ||

| 25 | Data Point | ||

| 50 | Data Point |

Note: Data points are to be filled in with experimental results.

Table 3: Effect of 5-Me-IAA on iNOS and COX-2 Protein Expression in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | 5-Me-IAA Conc. (µM) | iNOS Expression (Relative to Control) | COX-2 Expression (Relative to Control) |

| Control | - | 1.0 | 1.0 |

| LPS (1 µg/mL) | - | Data Point | Data Point |

| LPS + 5-Me-IAA | 10 | Data Point | Data Point |

| LPS + 5-Me-IAA | 25 | Data Point | Data Point |

| LPS + 5-Me-IAA | 50 | Data Point | Data Point |

Note: Data points are to be filled in with experimental results from Western blot analysis.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are to be maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Experimental Procedure:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well or 6-well plates for cytokine and protein analysis).

-

Allow cells to adhere and reach 70-80% confluency.

-

Pre-treat the cells with varying concentrations of 5-Me-IAA (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired incubation period (e.g., 24 hours for NO and cytokine production).

-

Cell Viability Assay (MTT Assay)

-

Principle: This assay assesses the metabolic activity of cells, which is an indicator of cell viability.

-

Protocol:

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Nitric Oxide (NO) Production Assay (Griess Test)

-

Principle: The Griess reagent detects nitrite (a stable product of NO) in the cell culture supernatant.

-

Protocol:

-

Collect 100 µL of cell culture supernatant from each well.

-

Mix with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Pro-inflammatory Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.[1][2]

-

Protocol (General):

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Block the plate with a suitable blocking buffer.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add the biotinylated detection antibody.

-

Wash and add streptavidin-horseradish peroxidase (HRP).

-

Wash and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins.

-

Protocol:

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, and JNK. A β-actin antibody should be used as a loading control.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities using densitometry software.

-

Mandatory Visualizations

Caption: Experimental workflow for assessing the anti-inflammatory effects of 5-Me-IAA.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by 5-Me-IAA.

Caption: Hypothesized inhibition of the MAPK signaling pathway by 5-Me-IAA.

References

Application of 5-Methyl-Indole-3-Acetic Acid in Rooting Assays: A Guide for Researchers

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-indole-3-acetic acid (5-Me-IAA) is a synthetic auxin, a class of plant hormones that play a crucial role in regulating plant growth and development. As a structural analog of the primary native auxin, indole-3-acetic acid (IAA), 5-Me-IAA is recognized for its potent activity in promoting cell elongation and division, making it a valuable compound for various applications in agriculture and horticulture.[1] Notably, it is effective in stimulating the formation of adventitious roots, a critical process for the vegetative propagation of many plant species. This document provides detailed application notes and experimental protocols for utilizing 5-Me-IAA in rooting assays, aimed at researchers, scientists, and professionals in drug development interested in plant growth regulation.

While specific quantitative data and detailed protocols for 5-Me-IAA are limited in publicly available literature, the information presented herein is based on the well-established principles of auxin-induced rooting, primarily drawing from studies on indole-3-acetic acid (IAA). Researchers should consider these protocols as a strong starting point, with the understanding that optimization for specific plant species and experimental conditions is essential.

Data Presentation

Due to the limited availability of specific quantitative data for 5-methyl-indole-3-acetic acid in rooting assays, the following tables present exemplary data from studies using the closely related auxin, indole-3-acetic acid (IAA), to illustrate how results from 5-Me-IAA experiments can be structured.

Table 1: Effect of Indole-3-Acetic Acid (IAA) Concentration on Rooting of Hardwickia binata Stem Cuttings

| IAA Concentration (mg/L) | Survival Percentage (%) | Rooting Percentage (%) | Number of Roots per Cutting |

| 0 (Control) | 25.33 | 10.73 | 6.11 |

| 200 | 30.15 | 15.83 | 7.25 |

| 500 | 36.48 | 28.49 | 9.83 |

| 1000 | 42.17 | 45.62 | 12.41 |

| 1500 | 48.29 | 60.33 | 15.78 |

| 2000 | 52.64 | 70.17 | 18.21 |

Data adapted from a study on Hardwickia binata stem cuttings. This table serves as a template for presenting data from rooting assays with 5-Me-IAA.

Table 2: Comparative Effect of Different Auxins on Rooting of Melissa officinalis L. Stem Cuttings

| Treatment (1000 mg/L) | Rooting Percentage (%) | Average Number of Roots | Average Root Length (mm) |

| Control | 85 | 2.67 | 10.32 |

| IAA | 90 | 3.50 | 15.45 |

| IBA | 95 | 4.00 | 54.02 |

| NAA | 92 | 3.80 | 25.67 |

Data adapted from a study on Melissa officinalis L. stem cuttings. A similar comparative table should be generated to evaluate the efficacy of 5-Me-IAA against other auxins.

Experimental Protocols

The following protocols are based on standard methodologies for auxin-induced rooting and can be adapted for use with 5-methyl-indole-3-acetic acid.

Protocol 1: Adventitious Rooting Assay Using Stem Cuttings

Objective: To evaluate the effect of 5-Me-IAA on the induction and development of adventitious roots from stem cuttings.

Materials:

-

Plant material (e.g., softwood or semi-hardwood cuttings of the species of interest)

-

5-Methyl-indole-3-acetic acid (5-Me-IAA)

-

Ethanol or DMSO for stock solution preparation

-

Sterile distilled water

-

Rooting substrate (e.g., perlite, vermiculite, peat moss, or a mixture)

-

Trays or pots for planting

-

Growth chamber or greenhouse with controlled temperature, humidity, and light

-

Salkowski reagent (for qualitative auxin analysis, optional)

Procedure:

-

Preparation of 5-Me-IAA Stock Solution:

-

Dissolve a known amount of 5-Me-IAA powder in a small volume of ethanol or DMSO to create a concentrated stock solution (e.g., 1 mg/mL).

-

Store the stock solution in a dark, sealed container at 4°C.

-

-

Preparation of Working Solutions:

-

Prepare a series of working solutions with different concentrations of 5-Me-IAA (e.g., 10, 50, 100, 200 mg/L) by diluting the stock solution with sterile distilled water. Include a control solution without 5-Me-IAA.

-

-

Preparation of Cuttings:

-

Select healthy, uniform cuttings (typically 10-15 cm in length with at least 2-3 nodes) from the desired plant species.

-

Remove the lower leaves, leaving a few at the apical end.

-

Make a fresh, angled cut at the basal end of each cutting.

-

-

Treatment Application:

-

Quick Dip Method: Dip the basal 1-2 cm of the cuttings into the prepared 5-Me-IAA working solutions for a short period (e.g., 5-10 seconds).

-

Soaking Method: Place the basal end of the cuttings in the 5-Me-IAA working solutions for a longer duration (e.g., 4-24 hours), depending on the plant species and tissue hardiness.

-

-

Planting and Incubation:

-

After treatment, plant the cuttings into the moistened rooting substrate.

-

Place the trays or pots in a growth chamber or greenhouse with high humidity (e.g., >80%), moderate temperature (e.g., 25 ± 2°C), and a suitable photoperiod (e.g., 16 hours light/8 hours dark).

-

-

Data Collection and Analysis:

-

After a predetermined period (e.g., 2-8 weeks), carefully remove the cuttings from the substrate and wash the roots.

-

Record the following parameters for each cutting:

-

Rooting percentage (percentage of cuttings that formed roots)

-

Number of primary roots per cutting

-

Length of the longest root (cm)

-

Root fresh and dry weight (g)

-

-

Statistically analyze the data to determine the optimal concentration of 5-Me-IAA for rooting.

-

Protocol 2: In Vitro Rooting Assay of Microshoots

Objective: To assess the efficacy of 5-Me-IAA on root induction from in vitro-cultured microshoots.

Materials:

-

In vitro propagated microshoots

-

Basal plant tissue culture medium (e.g., Murashige and Skoog - MS medium)

-

Sucrose

-

Gelling agent (e.g., agar or gellan gum)

-

5-Me-IAA stock solution

-

Sterile culture vessels (e.g., test tubes or Magenta boxes)

-

Laminar flow hood

-

Autoclave

Procedure:

-

Preparation of Rooting Medium:

-

Prepare the basal medium (e.g., half-strength MS) supplemented with sucrose (e.g., 2-3%).

-

Adjust the pH of the medium (typically to 5.7-5.8).

-

Add the gelling agent and heat to dissolve.

-

After autoclaving and cooling to about 50-60°C, add filter-sterilized 5-Me-IAA from the stock solution to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mg/L). Also, prepare a control medium without 5-Me-IAA.

-

Dispense the medium into sterile culture vessels.

-

-

Explant Preparation and Inoculation:

-

Excise uniform microshoots (e.g., 2-3 cm in length) from the multiplication cultures.

-

Under aseptic conditions in a laminar flow hood, insert the basal end of each microshoot into the prepared rooting medium.

-

-

Incubation:

-

Incubate the cultures in a growth room with controlled temperature (e.g., 25 ± 2°C), photoperiod (e.g., 16 hours light/8 hours dark), and light intensity.

-

-

Data Collection and Analysis:

-

After 3-6 weeks, record the rooting response:

-

Percentage of rooted microshoots

-

Number of roots per microshoot

-

Average root length

-

-

Analyze the data to identify the optimal 5-Me-IAA concentration for in vitro rooting.

-

Mandatory Visualization

Auxin Signaling Pathway in Adventitious Root Formation

The following diagram illustrates the general signaling pathway for auxins like IAA in promoting adventitious root formation. It is hypothesized that 5-Me-IAA follows a similar mechanism.

References

Application Notes and Protocols for the HPLC Analysis of Indole-3-Acetic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin, a class of phytohormones that plays a pivotal role in regulating plant growth and development. IAA is involved in critical processes such as cell division and elongation, tissue differentiation, and responses to light and gravity. Beyond plants, various microorganisms, including bacteria and fungi, can also synthesize IAA, influencing their interactions with plants. The analysis of IAA and its derivatives is crucial for understanding plant physiology, host-microbe interactions, and for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the quantification of IAA and its key derivatives using High-Performance Liquid Chromatography (HPLC).

Signaling and Biosynthetic Pathways

To appreciate the significance of quantifying indole-3-acetic acid and its derivatives, it is essential to understand their biological context. Below are diagrams illustrating the primary biosynthetic pathways of IAA from tryptophan and a simplified model of the auxin signaling cascade.